molecular formula C17H16Cl2N2O3 B5120753 2,4-dichloro-N'-[2-(2,4-dimethylphenoxy)acetyl]benzohydrazide

2,4-dichloro-N'-[2-(2,4-dimethylphenoxy)acetyl]benzohydrazide

Cat. No.: B5120753
M. Wt: 367.2 g/mol
InChI Key: GHWPOAGQGJVGHF-UHFFFAOYSA-N
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Description

2,4-dichloro-N’-[2-(2,4-dimethylphenoxy)acetyl]benzohydrazide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. It is characterized by its complex molecular structure, which includes dichloro and dimethylphenoxy groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-[2-(2,4-dimethylphenoxy)acetyl]benzohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 2,4-dimethylphenoxyacetic acid in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with hydrazine hydrate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N’-[2-(2,4-dimethylphenoxy)acetyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro groups, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of chloro groups with other functional groups .

Scientific Research Applications

2,4-dichloro-N’-[2-(2,4-dimethylphenoxy)acetyl]benzohydrazide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-[2-(2,4-dimethylphenoxy)acetyl]benzohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N’-[(2,6-dimethylphenoxy)acetyl]benzohydrazide
  • 2,4-dichloro-N’-[2-(4-chloro-2,3-dimethylphenoxy)acetyl]benzohydrazide

Uniqueness

2,4-dichloro-N’-[2-(2,4-dimethylphenoxy)acetyl]benzohydrazide stands out due to its specific substitution pattern and the presence of both dichloro and dimethylphenoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2,4-dichloro-N'-[2-(2,4-dimethylphenoxy)acetyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-10-3-6-15(11(2)7-10)24-9-16(22)20-21-17(23)13-5-4-12(18)8-14(13)19/h3-8H,9H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWPOAGQGJVGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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